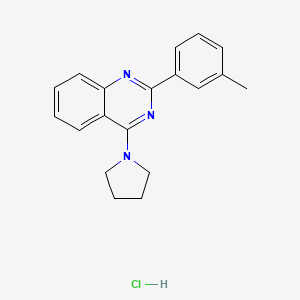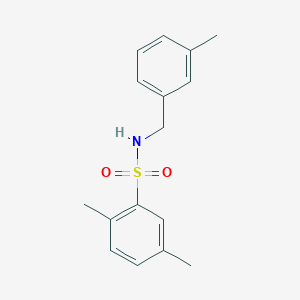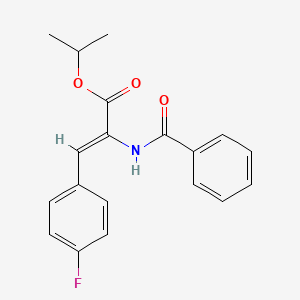
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, also known as CTC, is a chemical compound that has been widely used in scientific research for its antibacterial properties. CTC is a white crystalline powder that is soluble in water and has a molecular weight of 357.38 g/mol.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide works by inhibiting the synthesis of peptidoglycan, a major component of bacterial cell walls. This leads to the disruption of the bacterial cell wall, causing the bacteria to lyse. N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has also been shown to inhibit the activity of bacterial enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has been shown to have low toxicity in animals and humans. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is excreted mainly in the urine, with a half-life of around 4 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacteria, making it a valuable tool in bacterial research. However, N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has some limitations, including its low solubility in organic solvents, which can make it difficult to use in certain experiments. It is also important to note that N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is not effective against all bacterial species, and its effectiveness may vary depending on the bacterial strain and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide in scientific research. One area of interest is the development of new antibiotics based on the structure of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide. Another area of interest is the study of the mechanisms of bacterial resistance to N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide could be used in the development of new treatments for bacterial infections in animals and humans.
Conclusion:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is a valuable tool in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of bacteria and has been used in the study of bacterial resistance mechanisms and the development of new antibiotics. N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has low toxicity in animals and humans, and its broad-spectrum antibacterial activity makes it a valuable tool in bacterial research. While there are some limitations to its use, the future directions for N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide research are promising and could lead to the development of new treatments for bacterial infections.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has been widely used in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has been used in the study of bacterial resistance mechanisms, as well as in the development of new antibiotics. It has also been used in the treatment of bacterial infections in animals.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-dimethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-16-7-3-6(4-8(5-7)17-2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIGKHIRBCYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C(N)N=C(N)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | |
CAS RN |
524055-74-1 | |
| Record name | N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)